For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-Amino-3-methylbenzoic Acid
This technical guide provides a comprehensive overview of 4-Amino-3-methylbenzoic acid, a versatile aromatic compound with significant applications in pharmaceutical development, polymer chemistry, and the synthesis of fine chemicals. This document outlines its core chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role as a crucial intermediate in various industrial and research settings.
Core Properties and Data
4-Amino-3-methylbenzoic acid, also known as 4-amino-m-toluic acid, is an organic compound featuring both an amine (-NH₂) and a carboxylic acid (-COOH) functional group attached to a toluene backbone.[1] This bifunctional nature makes it a valuable building block for synthesizing more complex molecules.[1]
Quantitative Data Summary
The key physicochemical properties of 4-Amino-3-methylbenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 151.16 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [1][2][3] |
| CAS Number | 2486-70-6 | [1][4] |
| Melting Point | 164-172 °C | [1] |
| Appearance | Yellow to tan crystalline powder | [1] |
| Purity | ≥ 97% (GC) | [1] |
| InChI Key | NHFKECPTBZZFBC-UHFFFAOYSA-N | [2] |
| EC Number | 219-629-9 | [2] |
Applications in Research and Development
4-Amino-3-methylbenzoic acid serves as a critical intermediate in several high-value manufacturing and research sectors:
-
Pharmaceutical Development: It is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5] Its structure is integral to the development of analgesics, anti-inflammatory drugs, anticonvulsants, and enzyme inhibitors.[1][5]
-
Polymer Chemistry: The compound is used to synthesize specialty polymers. Through self-polycondensation, it can form aromatic polyamides (aramids), which are high-performance materials known for their thermal stability and mechanical strength.[6]
-
Dyes and Pigments: It is also utilized in the formulation of dyes and pigments for the textile and plastics industries.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 4-Amino-3-methylbenzoic acid and its subsequent polymerization are provided below. These protocols are based on established laboratory procedures.
Protocol 1: Synthesis of 4-Amino-3-methylbenzoic Acid via Catalytic Hydrogenation
This protocol describes the synthesis of 4-Amino-3-methylbenzoic acid from 3-methyl-4-nitrobenzoic acid through the reduction of the nitro group.[3][6]
Materials:
-
3-methyl-4-nitrobenzoic acid
-
Methanol (reagent grade)
-
Palladium on activated charcoal (10% Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure autoclave or hydrogenation vessel
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, dissolve 1.0 mole of 3-methyl-4-nitrobenzoic acid in 1.2 L of methanol.[3][6] Add the 10% Pd/C catalyst (approximately 4-5g).[3]
-
Inerting the Atmosphere: Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: After purging with nitrogen, purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen to 0.7 MPa (approximately 5250 Torr).[3]
-
Reaction: Begin vigorous stirring (e.g., 250 rpm) and heat the mixture to 60°C.[3] Maintain these conditions for 10-24 hours.[3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen gas, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3][6]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 4-amino-3-methylbenzoic acid.[3] A yield of approximately 96% can be expected.[3]
Protocol 2: Synthesis of Aromatic Polyamide via Self-Polycondensation
This protocol details the polymerization of 4-Amino-3-methylbenzoic acid to form a high-performance aromatic polyamide.[6]
Materials:
-
4-Amino-3-methylbenzoic acid (dried)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Triphenyl phosphite
-
Three-necked flask with mechanical stirrer and nitrogen inlet
-
Methanol and Water
Procedure:
-
Reactor Setup: Flame-dry a three-necked flask and allow it to cool under a continuous stream of dry nitrogen.
-
Reagent Addition: Add 0.05 mol of dried 4-amino-3-methylbenzoic acid, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine to the flask.[6]
-
Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.[6]
-
Initiation of Polymerization: Add 0.055 mol of triphenyl phosphite to the solution.[6]
-
Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere.[6]
-
Precipitation and Washing: After cooling, pour the viscous solution into 250 mL of methanol to precipitate the polyamide. Collect the polymer by filtration.
-
Purification: Wash the collected polymer thoroughly with hot water and then with methanol to remove any residual salts and solvents.[6]
-
Drying: Dry the purified polyamide product in a vacuum oven at 80-100°C overnight.[6]
Synthesis and Application Workflow
The following diagrams illustrate the logical workflow from the precursor molecule to 4-Amino-3-methylbenzoic acid and its subsequent application in polymer synthesis.
Caption: Synthesis and application pathway for 4-Amino-3-methylbenzoic acid.
Caption: Step-by-step experimental workflow for synthesis and polymerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-3-methylbenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
